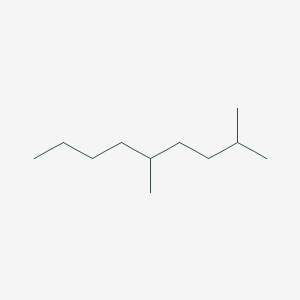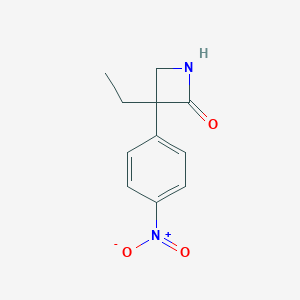
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one, also known as ENPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ENPA is a white crystalline solid that belongs to the azetidinone family of compounds.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit a number of biochemical and physiological effects. In addition to its antitumor activity, 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit antibacterial and antifungal activity. It has also been found to exhibit anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be a highly effective chiral building block. However, 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has some limitations as well. It is a highly reactive compound and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for research on 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one. One area of research could focus on developing more efficient and cost-effective methods for synthesizing 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one. Another area of research could focus on exploring the potential use of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one in treating other types of cancer and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and its effects on various biochemical and physiological processes.
Conclusion
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is a highly promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry and organic synthesis, make it a highly valuable compound. Further research is needed to fully understand the mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and its effects on various biochemical and physiological processes.
Métodos De Síntesis
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one involves the reaction between 4-nitrobenzaldehyde and ethyl glycinate hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one.
Aplicaciones Científicas De Investigación
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is in the field of medicinal chemistry. 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating bacterial infections.
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has also been studied for its potential use as a chiral building block in organic synthesis. It has been found to be a highly effective chiral auxiliary in various reactions, including asymmetric dihydroxylation and epoxidation.
Propiedades
Número CAS |
19038-39-2 |
|---|---|
Nombre del producto |
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one |
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-ethyl-3-(4-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(7-12-10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,2,7H2,1H3,(H,12,14) |
Clave InChI |
MASZTUYKDGLQNB-UHFFFAOYSA-N |
SMILES |
CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



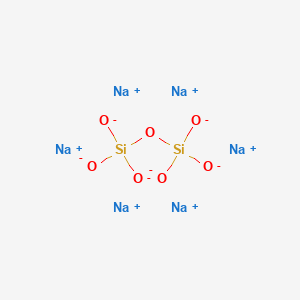

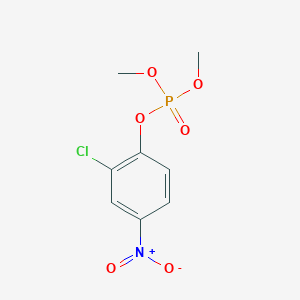
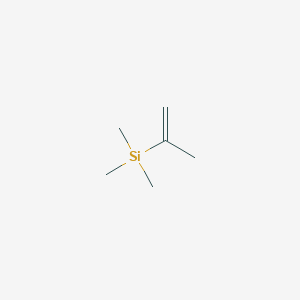
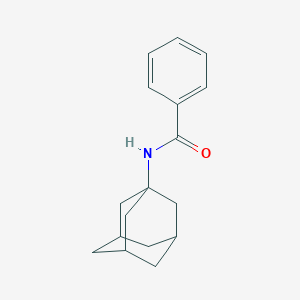


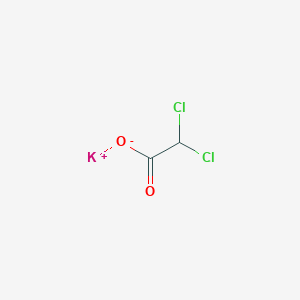

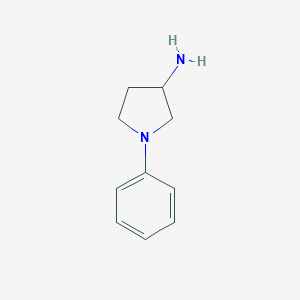
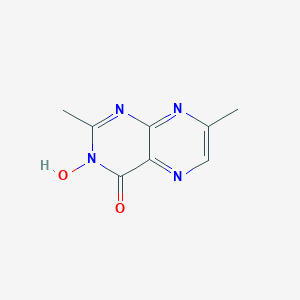
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)

